![molecular formula C24H20N2O3S2 B2357288 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477553-26-7](/img/structure/B2357288.png)

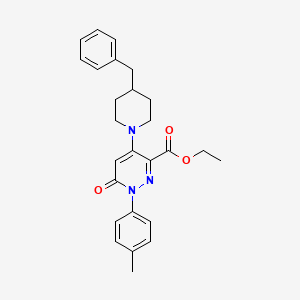

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols1.Molecular Structure Analysis

Benzothiazole derivatives often crystallize with two independent but similar amino tautomers in the asymmetric units2. In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions2.

Chemical Reactions Analysis

Benzothiazole derivatives have been found to manifest profound antimicrobial activity1. The activity contributions due to structural and substituent effects were determined using sequential regression procedure1.

Physical And Chemical Properties Analysis

Benzothiazole is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water3. It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides3.

Applications De Recherche Scientifique

Antitumor Activity

- The compound has shown significant antitumor effects. A study by Ostapiuk, Frolov, and Matiychuk (2017) found that certain derivatives of this compound inhibited the in vitro growth of human tumor cells, indicating potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Diuretic Activity

- In 2009, a study by Yar and Ansari synthesized derivatives of this compound and screened them for diuretic activity. They found that one particular derivative was the most promising candidate (Yar & Ansari, 2009).

Antimicrobial Agents

- Incerti et al. (2017) synthesized a series of benzothiazole-carboxamides/acetamides and evaluated their antimicrobial activity. They discovered potent antimicrobial properties in some of these compounds (Incerti et al., 2017).

Synthesis of Novel Derivatives

- Research by Pokhodylo et al. (2010) explored novel transformations in the synthesis of thienopyrimidine derivatives using this compound (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antibacterial, Antifungal, and Anticancer Evaluation

- Senthilkumar et al. (2021) investigated derivatives of this compound for their antibacterial, antifungal, and anticancer properties, showing promise in these areas (Senthilkumar, Umarani, & Satheesh, 2021).

Biologically Active Azomethine Derivatives

- A 2021 study by Chiriapkin et al. synthesized azomethine derivatives of this compound, predicting cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).

Physicochemical Characterization and Psychotropic Activity

- Zablotskaya et al. (2013) synthesized new derivatives and characterized their psychotropic, anti-inflammatory, and cytotoxic activities, demonstrating various biological effects (Zablotskaya et al., 2013).

Safety And Hazards

Benzothiazole contributes to health problems in workers as it is a potential carcinogen, and is a hepatotoxin. It is also a skin sensitizer, and may cause contact dermatitis in those exposed to the poisonous compound4.

Orientations Futures

Benzothiazole derivatives continue to be of interest in medicinal chemistry due to their broad spectrum of biological activity. Future research may focus on developing new derivatives with improved efficacy and safety profiles.

Please note that the information provided is based on benzothiazole and its derivatives, not the specific compound you mentioned. For detailed information about the specific compound, further research or consultation with a chemistry professional may be necessary.

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c27-22(14-9-10-17-18(13-14)29-12-11-28-17)26-24-21(15-5-1-3-7-19(15)30-24)23-25-16-6-2-4-8-20(16)31-23/h2,4,6,8-10,13H,1,3,5,7,11-12H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEVBPFGDRXUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)C5=NC6=CC=CC=C6S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)